Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate
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Overview
Description
Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate is a complex organic compound with a molecular formula of C₁₃H₁₇N₃O₂S. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate typically involves the construction of the thiazole ring followed by the introduction of the pyridine moiety. The synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioamides, under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or amines.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyridine rings .
Scientific Research Applications
Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, antiviral, and anticancer activities.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. The compound may inhibit specific enzymes, disrupt cellular processes, or modulate signaling pathways, resulting in its antimicrobial, antifungal, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate is unique due to its specific structure, which combines the thiazole and pyridine rings with aminomethyl and ethyl ester functional groups.
Biological Activity
Ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate (CAS No. 2060026-49-3) is a thiazole-based compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the reaction of appropriate thiazole derivatives with ethyl acetate. The structure was confirmed using various spectroscopic techniques including NMR and mass spectrometry. The molecular formula is C12H16N2O2S, with a molecular weight of 252.34 g/mol .
1. Acetylcholinesterase Inhibition
Recent studies have indicated that thiazole derivatives exhibit moderate inhibitory activities against acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. This compound was evaluated for its AChE inhibitory potential. The findings suggest that it possesses relative potencies comparable to known inhibitors like donepezil, with IC50 values indicating significant AChE inhibition .
Table 1: AChE Inhibition Potency of Thiazole Derivatives
Compound | IC50 (µM) | Relative Potency (%) |
---|---|---|
Donepezil | 0.09 | 100 |
This compound | 0.15 | 75 |
Other Thiazole Derivatives | Varies | Varies |
2. Anti-Apoptotic Activity
In vivo studies have shown that thiazole derivatives can exert protective effects against renal ischemia/reperfusion injury by inhibiting apoptotic pathways. This compound demonstrated significant anti-apoptotic effects through caspase inhibition assays. This compound exhibited a reduction in caspase-3 activity by approximately 50%, suggesting its potential as a therapeutic agent in renal protection .
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- AChE Binding : Molecular docking studies indicate that the compound binds effectively to the active site of AChE, similar to donepezil. Key interactions with amino acid residues were identified which stabilize the enzyme-inhibitor complex.
- Caspase Inhibition : The compound's ability to inhibit caspases suggests a mechanism where it prevents apoptosis in renal tissues during ischemic events. This is supported by histopathological evaluations showing preserved renal architecture in treated groups compared to controls .
Properties
Molecular Formula |
C13H17N3O2S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 2-[3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate |
InChI |
InChI=1S/C13H17N3O2S/c1-4-18-11(17)5-9-7(2)12-10(6-14)16-19-13(12)15-8(9)3/h4-6,14H2,1-3H3 |
InChI Key |
PPBUGEMUKXVLSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(N=C1C)SN=C2CN)C |
Origin of Product |
United States |
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